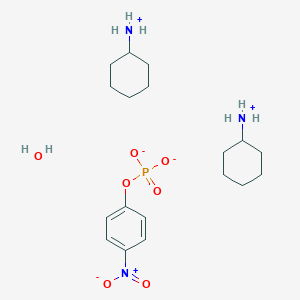
Cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Oleoylethanolamine es una N-oleoiletanolamina endógena, conocida por su función como mediador lipídico. Se produce en varios tejidos, incluidos el intestino delgado, los tejidos adiposos, las neuronas y los astrocitos . Este compuesto participa en la regulación de varias funciones biológicas, como la ingesta de alimentos y el equilibrio energético .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
N-Oleoylethanolamine se puede sintetizar mediante un proceso de dos pasos. Primero, una actividad de N-aciltransferasa une el extremo amino libre de la fosfatidiletanolamina al grupo oleoil derivado de la sn-1-oleoil-fosfatidilcolina . Esto produce una N-acilfosfatidiletanolamina, que luego se hidroliza mediante la fosfolipasa D específica de N-acilfosfatidiletanolamina en ácido fosfatídico y N-Oleoylethanolamine .
Métodos de producción industrial
La producción industrial de N-Oleoylethanolamine a menudo implica el uso de nanoemulsiones para mejorar su solubilidad y biodisponibilidad . Estas nanoemulsiones se preparan utilizando componentes y métodos específicos para lograr las propiedades deseadas, lo que las hace adecuadas para sistemas de administración de fármacos .
Análisis De Reacciones Químicas
Tipos de reacciones
N-Oleoylethanolamine experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución . También se sabe que inhibe la vía de señalización de esfingolípidos al inhibir específicamente la ceramidasa .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran N-Oleoylethanolamine incluyen agentes oxidantes, agentes reductores y varios catalizadores . Las condiciones para estas reacciones generalmente implican temperaturas y niveles de pH controlados para garantizar los resultados deseados .
Principales productos formados
Los principales productos formados a partir de las reacciones de N-Oleoylethanolamine incluyen varios derivados lipídicos y metabolitos que desempeñan funciones cruciales en los procesos biológicos .
Aplicaciones Científicas De Investigación
N-Oleoylethanolamine tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
N-Oleoylethanolamine ejerce sus efectos actuando como agonista del receptor alfa activado por proliferador de peroxisomas (PPAR-α) . También inhibe la ceramidasa, afectando así la vía de señalización de esfingolípidos . Este compuesto se produce en el intestino delgado después de la alimentación y regula la actividad de PPAR-α para estimular la lipólisis .
Comparación Con Compuestos Similares
N-Oleoylethanolamine es similar a otras N-aciletanolaminas, como la N-palmitoiletanolamina y la N-araquidonoiletanolamina . Es única en su función específica como agonista de PPAR-α y su capacidad para regular el comportamiento alimentario y el equilibrio energético . Otros compuestos similares incluyen la N-estearoiletanolamina y la N-linoleoiletanolamina .
Actividad Biológica
Cyclohexylazanium (4-nitrophenyl) phosphate hydrate is a compound with significant biological activity primarily due to its role as a phosphate donor and substrate in various biochemical processes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₁₈H₃₄N₃O₇P
- Molecular Weight : 403.43 g/mol
- CAS Number : 645-15-8
- Appearance : White to almost white powder
Cyclohexylazanium (4-nitrophenyl) phosphate hydrate acts as a substrate for various phosphatases, including protein tyrosine phosphatases (PTPs). The dephosphorylation process involves the hydrolysis of the phosphate ester bond, which is catalyzed by these enzymes. Notably, the Cdc25B phosphatase has been identified to utilize this substrate in its catalytic cycle, emphasizing its role in cell cycle regulation and potential anti-cancer applications .
Biological Activity
The compound exhibits a range of biological activities:
- Enzymatic Substrate : It serves as a substrate for alkaline phosphatase and other phosphatases, enabling the study of enzyme kinetics and mechanisms .
- Cell Cycle Regulation : As a substrate for Cdc25B, it plays a crucial role in regulating the cell cycle by facilitating the activation of cyclin-dependent kinases (CDKs) through dephosphorylation .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm these effects .
Case Studies
- Cdc25B Phosphatase Interaction :
-
Enzyme Kinetics :
- Research on enzyme kinetics using 4-nitrophenyl phosphate as a substrate revealed insights into the catalytic efficiency and specificity of various phosphatases. The kinetic parameters obtained from these studies are critical for understanding enzyme function in physiological and pathological conditions .
- Inhibition Studies :
Table 1: Enzyme Kinetics of Cyclohexylazanium (4-nitrophenyl) Phosphate Hydrate
Propiedades
Número CAS |
123334-11-2 |
|---|---|
Fórmula molecular |
C18H34N3O7P |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate |
InChI |
InChI=1S/C6H6NO6P.2C6H13N.H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6;/h1-4H,(H2,10,11,12);2*6H,1-5,7H2;1H2 |
Clave InChI |
SSNMRLIZRLMEMP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O |
SMILES canónico |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















